4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate
Description
Properties
CAS No. |
309942-21-0 |
|---|---|
Molecular Formula |
C27H27N5O7 |
Molecular Weight |
533.541 |
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C27H27N5O7/c1-34-17-6-4-15(5-7-17)23-22-21(18(14-28)25(29)39-26(22)31-30-23)16-12-19(35-2)24(20(13-16)36-3)38-27(33)32-8-10-37-11-9-32/h4-7,12-13,21H,8-11,29H2,1-3H3,(H,30,31) |
InChI Key |
OVMRKAKIBZUINH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)OC(=O)N5CCOCC5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate is a member of the pyranopyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.
- Molecular Formula : C22H27N5O5
- Molecular Weight : 441.5 g/mol
- IUPAC Name : 2-[4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide
Biological Activities
Pyranopyrazole derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, research indicates that pyranopyrazoles can inhibit specific kinases involved in cancer progression, such as p38 MAP kinase .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties. Studies have reported that pyranopyrazole derivatives can inhibit interleukin (IL)-1 synthesis and exhibit effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activities against various pathogens. The structural components of pyranopyrazoles contribute to their effectiveness as antibacterial and antifungal agents .
- Antioxidant Activity : The antioxidant properties of pyranopyrazoles help in scavenging free radicals, thus protecting cells from oxidative stress .
- Analgesic Effects : Some studies have suggested that these compounds can provide pain relief comparable to traditional analgesics .
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions. A common method includes:
- Reagents : Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile.
- Catalysts : Sulfonated amorphous carbon and eosin Y.
This method allows for the efficient formation of the desired compound with high yields and purity .
Case Studies
- Study on p38 MAP Kinase Inhibition :
- Evaluation of Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano[2,3-c]pyrazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison based on substituent variations, synthesis routes, and physicochemical properties.
Physicochemical and Spectral Properties
Key Research Findings
Morpholinecarboxylate Advantage : The target compound’s morpholine group enhances solubility compared to ethyl ester analogs, making it more viable for drug delivery .
Substituent Impact :
- 4-Methoxyphenyl : Improves thermal stability (e.g., melting points >170°C in ) .
- Chloro substituents : Increase antibacterial potency but reduce solubility .
Synthetic Efficiency : Ionic liquid-catalyzed methods () achieve higher yields (88%) than traditional one-pot reactions (75–80%) .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving pyrazole and pyran derivatives. For example, a base-catalyzed cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacetamides under reflux in ethanol or DMF achieves yields up to 80% . Optimization strategies include:
- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for cross-coupling reactions .
- Temperature control : Reactions performed at 80–100°C minimize side products .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl boronic acids in Suzuki-Miyaura couplings .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- Methodological Answer : Characterization involves:
- ¹H NMR : Peaks at δ 11.49 ppm (NH), 7.64–6.87 ppm (aromatic protons), and 3.74 ppm (OCH₃) confirm substituent positions .
- IR : Absorbance at 2200–2250 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (C=O) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 450–500) align with calculated molecular weights .
Q. What are the primary functional groups influencing the compound’s reactivity in further derivatization?
- Answer : Key reactive sites include:
- Cyano group : Susceptible to nucleophilic addition (e.g., hydrolysis to carboxylic acids) .
- Amino group : Facilitates Schiff base formation or amidation .
- Morpholinecarboxylate ester : Hydrolyzes under acidic/basic conditions to release morpholine .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states and intermediates. For example:
- ICReDD’s workflow : Combines computational predictions (activation energies, regioselectivity) with experimental validation to optimize conditions for chlorination (POCl₃/PCl₅) or sulfurization (Lawson’s reagent) .
- Table : Predicted vs. experimental yields for derivatives:
| Derivative | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Chlorinated | 75 | 78 |
| Sulfurized | 65 | 62 |
Q. How do structural modifications (e.g., substituent changes on the aryl ring) affect bioactivity or physicochemical properties?
- Answer :
- Electron-withdrawing groups (e.g., -Cl, -CN) enhance metabolic stability but reduce solubility .
- Methoxy groups increase lipophilicity (logP > 3.5), impacting membrane permeability .
- Case study : Replacing 4-methoxyphenyl with 4-fluorophenyl in derivatives (e.g., compound 5c) improved in vitro activity by 20% due to enhanced π-stacking .
Q. How should researchers resolve contradictions in spectral data or synthetic yields reported across studies?
- Methodological Answer :
- Reproducibility checks : Validate NMR solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ± 0.3 ppm) .
- Yield discrepancies : Trace impurities (e.g., unreacted starting materials) can be minimized via column chromatography (silica gel, hexane/EtOAc) .
- Collaborative validation : Cross-reference crystallographic data (e.g., CCDC entries for pyrano[2,3-c]pyrazole derivatives) .
Methodological Tables
Table 1 : Representative Spectral Data for Key Derivatives
| Compound ID | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |
|---|---|---|---|
| 3s | 11.49 (NH), 7.64–6.87 (Ar-H) | 2210 (C≡N) | 80 |
| 4a | 5.85 (CH-pyran), 2.14 (CH₃) | 1620 (C=O) | 85 |
Table 2 : Computational vs. Experimental Reaction Outcomes
| Reaction Type | Computational Prediction | Experimental Result |
|---|---|---|
| Chlorination (POCl₃) | ΔG‡ = 25 kcal/mol | 78% yield, 98% purity |
| Suzuki Coupling (Pd) | ΔG‡ = 18 kcal/mol | 82% yield, 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
